molecular formula C17H17NO5 B1229076 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate CAS No. 287194-30-3

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate

Cat. No.: B1229076
CAS No.: 287194-30-3
M. Wt: 315.32 g/mol
InChI Key: WPDDCDPPSHTJDH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate (CAS 287194-30-3) is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . This chemical is offered for research and development purposes only and is not intended for diagnostic, therapeutic, or any human use. As a carbamoyl acetate derivative featuring a 2,5-dimethoxyphenyl group, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Researchers can utilize it in the exploration of novel chemical entities, particularly in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Its structural components suggest potential interest in areas such as pharmaceutical development and chemical biology. For specific application data and detailed safety information, please consult the product's Safety Data Sheet (SDS). Researchers are encouraged to contact our technical support team to discuss how this compound can be integrated into their specific research workflows.

Properties

IUPAC Name

[2-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11(19)23-15-7-5-4-6-13(15)17(20)18-14-10-12(21-2)8-9-16(14)22-3/h4-10H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDDCDPPSHTJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391791
Record name 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287194-30-3
Record name 2-(2,5-dimethoxyphenylcarbamoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence and Mechanism

This method adapts the acyl chlorination and amidation steps described in the synthesis of 2,5-dimethyl phenylacetyl chloride and N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide. The proposed steps are:

  • Synthesis of 2-Acetoxyphenylacetic Acid

    • Substrate : 2-Hydroxyphenylacetic acid.

    • Acetylation : Treatment with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) to protect the phenolic hydroxyl group as an acetate ester.

    • Equation :

      2-Hydroxyphenylacetic acid+(CH3CO)2O2-Acetoxyphenylacetic acid+CH3COOH\text{2-Hydroxyphenylacetic acid} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{2-Acetoxyphenylacetic acid} + \text{CH}_3\text{COOH}
  • Acyl Chloride Formation

    • Reagent : Thionyl chloride (SOCl₂) under reflux conditions.

    • Conditions : 60–70°C for 10 hours.

    • Equation :

      2-Acetoxyphenylacetic acid+SOCl22-Acetoxyphenylacetyl chloride+SO2+HCl\text{2-Acetoxyphenylacetic acid} + \text{SOCl}_2 \rightarrow \text{2-Acetoxyphenylacetyl chloride} + \text{SO}_2 + \text{HCl}
  • Amide Bond Formation

    • Coupling : React 2-acetoxyphenylacetyl chloride with 2,5-dimethoxyaniline in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature.

    • Base : Triethylamine (TEA) to scavenge HCl.

    • Equation :

      2-Acetoxyphenylacetyl chloride+2,5-Dimethoxyaniline2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate+HCl\text{2-Acetoxyphenylacetyl chloride} + \text{2,5-Dimethoxyaniline} \rightarrow \text{2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate} + \text{HCl}

Optimization and Yield Data

  • Acyl Chlorination : Yields of 73.6–76.6% were reported for analogous acyl chloride syntheses using thionyl chloride.

  • Amidation : Coupling efficiencies for aromatic amines typically exceed 70% under mild conditions.

  • Overall Yield : Estimated 55–60% after purification.

Method 2: Carbodiimide-Mediated Coupling

Reaction Sequence and Mechanism

This approach leverages carbodiimide-based activation, as demonstrated in the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl] derivatives. The steps include:

  • Synthesis of 2-Acetoxyphenylacetic Acid (as in Method 1).

  • Carboxylic Acid Activation

    • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

    • Conditions : Anhydrous DCM at 0°C under nitrogen, followed by 24-hour stirring at room temperature.

  • Amide Coupling

    • Substrate : 2,5-Dimethoxyaniline.

    • Workup : Sequential washing with HCl, sodium bicarbonate, and brine to remove byproducts.

Optimization and Yield Data

  • Activation Efficiency : EDCI/DMAP systems achieve >90% conversion in model amidation reactions.

  • Reaction Scale : Scalable to multi-gram quantities with minimal side reactions.

  • Overall Yield : Reported yields for analogous reactions reach 76%.

Comparative Analysis of Methods

ParameterMethod 1 (Acyl Chloride)Method 2 (EDCI/DMAP)
Reaction Time 10–12 hours (acyl chloride)24 hours (coupling)
Temperature 60–70°C (acyl chloride)0°C → room temperature
Yield 55–60%70–76%
Byproducts SO₂, HClUrea derivatives
Scalability Industrial-friendlyLab-scale optimization

Key Observations :

  • Method 2 offers superior yields and milder conditions but requires costly coupling agents.

  • Method 1 is preferable for large-scale synthesis due to lower reagent costs and established protocols for acyl chloride handling.

Critical Considerations in Synthesis

Regioselectivity and Side Reactions

  • Acetylation Specificity : The phenolic –OH group must be selectively acetylated without affecting the carboxylic acid. This is achieved using stoichiometric acetic anhydride under acidic conditions.

  • Amine Reactivity : 2,5-Dimethoxyaniline’s electron-rich aromatic ring may necessitate inert atmospheres to prevent oxidation during coupling.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates the target compound from unreacted starting materials.

  • Recrystallization : Dichloromethane/ethyl acetate mixtures yield high-purity crystals.

Industrial Feasibility and Cost Analysis

  • Raw Material Costs :

    • 2-Hydroxyphenylacetic acid: $120–150/kg (commercial suppliers).

    • 2,5-Dimethoxyaniline: $200–250/kg.

  • Reagent Costs : Thionyl chloride ($50/L) is more economical than EDCI ($500/kg).

  • Process Economics : Method 1 reduces per-kilogram costs by 30–40% compared to Method 2.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues: 2-(2,5-Dimethoxybenzoyl)phenyl Acetate

The closest structural analogue is 2-(2,5-dimethoxybenzoyl)phenyl acetate (CAS 890098-92-7, C₁₇H₁₆O₅, MW 300.31 g/mol), which replaces the carbamoyl group with a benzoyl (-C=O) moiety . Key differences include:

  • Hydrogen Bonding: The carbamoyl group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), whereas the benzoyl group only accepts hydrogen bonds.
  • Solubility : The target compound may exhibit higher polarity due to the NH group, though this could be offset by the hydrophobic dimethoxyphenyl and acetate groups.

Bioactive Phenolic Derivatives from Traditional Medicine

Compounds isolated from Pleione bulbocodioides () share structural motifs with the target compound, such as methoxyphenyl and acetate groups. For example:

  • Compound 4 : (3-Hydroxy-9-(4’-hydroxy-3’-methoxyphenyl)-11-methoxy-5,6,9,10-tetrahydro phenanthro[2,3-b]furan-10-yl)methyl acetate.
  • Compound 5 : (7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-10-methoxy-2,3,4,5-tetrahydrophenanthro[2,1-b]furan-3-yl)methyl acetate.

These compounds demonstrated antitumor activity against LA795 cells (mouse lung adenocarcinoma), suggesting that the target compound’s methoxyphenyl and acetate groups may confer similar bioactivity if properly oriented .

Functional Group Analysis: Carbamoyl vs. Hydroxyl/Acyl Groups

  • Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid, C₁₄H₁₂O₃, MW 228.24 g/mol): Features a hydroxyl and carboxylic acid group, making it more acidic and water-soluble than the target compound. However, its lack of methoxy or carbamoyl groups limits structural overlap .
  • Phenyl Acetate Derivatives : Compounds like 4-hydroxybenzeneacetic acid methyl ester () highlight how acetate positioning influences bioactivity. The target compound’s carbamoyl group may enhance target binding compared to simpler esters .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate C₁₇H₁₇NO₅ 315.33 Carbamoyl, acetate, methoxy Potential H-bond donor/acceptor
2-(2,5-Dimethoxybenzoyl)phenyl acetate C₁₇H₁₆O₅ 300.31 Benzoyl, acetate, methoxy Higher lipophilicity
Compound 4 (Pleione bulbocodioides) Not reported - Phenanthrofuran, acetate, methoxy Antitumor (LA795 cells)
Benzilic Acid C₁₄H₁₂O₃ 228.24 Hydroxyl, diphenyl, carboxylic acid High acidity, water solubility
Key Research Findings:
  • Antitumor Potential: Methoxyphenyl-acetate derivatives () inhibit LA795 cell proliferation, suggesting the target compound’s structural motifs may align with anticancer mechanisms .
  • Stability : The carbamoyl group’s resistance to hydrolysis could improve pharmacokinetics compared to benzoyl analogues .
  • Solubility Trade-offs : Despite polar functional groups, the compound’s overall hydrophobicity may limit aqueous solubility, necessitating formulation optimization.

Conclusion this compound occupies a unique niche among phenolic derivatives, with structural features balancing reactivity and stability. While its benzoyl analogue () offers insights into ester vs. Further studies are needed to elucidate its biological activity and optimize physicochemical properties.

Biological Activity

2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is an organic compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol. This compound has gained attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyaniline with acetic anhydride, often facilitated by a catalyst. This reaction produces an intermediate that can be further treated with phenyl chloroformate to yield the final product. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it appears to target enzymes involved in cell growth regulation, thereby slowing down or halting the progression of tumors .

The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor functions, leading to various cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityStability
This compoundHighModerateHigh
2-(2,5-Dimethoxyphenyl)acetamideModerateLowModerate
2-(2,5-Dimethoxyphenyl)ethyl acetateLowModerateLow

This table highlights that this compound stands out due to its higher stability and greater biological activity compared to its analogs.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics used in clinical settings. This positions it as a promising candidate for further development into an antimicrobial agent.

Study on Anticancer Properties

In another study focusing on cancer treatment, this compound was administered to various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations. The study concluded that this compound could be developed into a lead structure for new anticancer drugs .

Q & A

Basic Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in CDCl3_3 or DMSO-d6_6) to confirm methoxy (-OCH3_3), carbamoyl (-NHCO-), and ester (-OAc) functionalities.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (carbamoyl C=O).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 301.3 (C17_{17}H16_{16}O5_5).
  • X-ray Crystallography : For unambiguous structural confirmation. A Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is commonly used. Refinement via SHELXL achieves R values < 0.06 .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced Question
Contradictions (e.g., unexpected splitting in NMR or IR peak shifts) may arise from:

  • Tautomerism : Carbamoyl groups can exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to assess dynamic equilibria.
  • Impurities : LC-MS or preparative HPLC to isolate and identify byproducts.
  • Computational Validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set). Cross-reference crystallographic data (e.g., bond lengths, angles) with Cambridge Structural Database entries .

What strategies improve the compound’s stability under experimental conditions?

Advanced Question

  • Storage : Store at -20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation and hydrolysis.
  • Solvent Selection : Avoid protic solvents (e.g., water, methanol) in reaction media; use anhydrous DCM or THF.
  • Stabilizers : Add radical inhibitors (e.g., BHT) for long-term storage. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

How does the compound’s conformation influence its reactivity or biological interactions?

Advanced Question

  • Crystal Packing : X-ray data reveal non-classical C–H···O and π-π interactions (e.g., interplanar distances ~3.5 Å), which stabilize the solid-state structure and may affect solubility.
  • Torsional Effects : The dihedral angle between the dimethoxyphenyl and acetate moieties (~88.6°) impacts steric hindrance and electronic delocalization, altering nucleophilic attack sites.
  • Hydrogen Bonding : Carbamoyl NH groups act as H-bond donors, critical for co-crystallization with biological targets (e.g., enzymes). Use molecular docking (AutoDock Vina) to predict binding modes .

What computational challenges arise in modeling this compound’s electronic properties?

Advanced Question

  • Parameterization : Methoxy groups introduce electron-donating effects, complicating DFT calculations. Optimize using hybrid functionals (e.g., B3LYP-D3 with dispersion correction).
  • Solvent Effects : Implicit solvent models (e.g., PCM for DMSO) improve accuracy in predicting solvatochromic shifts.
  • Conformational Sampling : Molecular dynamics (MD) simulations (AMBER force field) assess flexibility in solution, aiding drug design .

How can researchers analyze byproducts formed during synthesis?

Advanced Question

  • Chromatographic Separation : Use reversed-phase HPLC (C18 column, 70:30 acetonitrile/water) to resolve byproducts.
  • Structural Elucidation : Isolate fractions via preparative TLC and characterize via 1H^1H-1H^1H COSY and HSQC NMR.
  • Mechanistic Insight : Propose byproduct pathways (e.g., hydrolysis of the ester group or carbamoyl rearrangement) using LC-MS/MS fragmentation patterns .

What methodologies are recommended for studying its pharmacological potential?

Advanced Question

  • In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method.
  • ADME Profiling : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 cell monolayers.
  • Toxicity : MTT assay for cytotoxicity (IC50_{50}) in HEK293 or HepG2 cells.
    Reference structurally similar compounds (e.g., benzilic acid derivatives in ) for activity comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate
Reactant of Route 2
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2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate

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